molecular formula C18H20N2O2S B5632046 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5632046
M. Wt: 328.4 g/mol
InChI Key: XAYXNCVARWMUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one is not fully understood, but studies have shown that it acts on different targets in the brain. One of the main targets is the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has been found to modulate the activity of this receptor, leading to its neuroprotective effect.
Biochemical and Physiological Effects:
In addition to its neuroprotective effect, 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. It has also been found to have a positive effect on mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one in lab experiments is its neuroprotective effect, which can help to preserve neuronal function in different models of neurodegenerative diseases. It also has anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. One of the most promising areas is in the development of new therapies for neurodegenerative diseases. This compound has been found to have a neuroprotective effect, and further research could lead to the development of new drugs that target this pathway. Other areas of research include the study of its anti-inflammatory and antioxidant properties, as well as its effect on mitochondrial function. Overall, there is still much to be learned about this compound, and further research is needed to fully understand its potential applications in different fields of scientific research.
In conclusion, 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that has potential applications in various fields of scientific research. Its neuroprotective effect, anti-inflammatory and antioxidant properties, and positive effect on mitochondrial function make it an attractive compound for further study. While its mechanism of action is not fully understood, research in this area could lead to the development of new therapies for neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one has been achieved using various methods. One of the most common methods involves the reaction between 3-cyclohexyl-5-(chloromethyl)isoxazole and 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.

Scientific Research Applications

4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of neuroscience. Studies have shown that this compound has a neuroprotective effect and can prevent neuronal death in different models of neurodegenerative diseases. It has also been found to have anti-inflammatory and antioxidant properties, which further enhance its neuroprotective effect.

properties

IUPAC Name

4-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18-12-23-17-9-5-4-8-16(17)20(18)11-14-10-15(19-22-14)13-6-2-1-3-7-13/h4-5,8-10,13H,1-3,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYXNCVARWMUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=C2)CN3C(=O)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

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